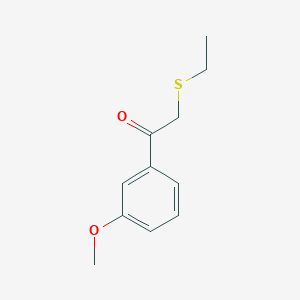
2-(Ethylthio)-1-(3-methoxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylthio)-1-(3-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes an ethylthio group, a methoxyphenyl group, and an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-(3-methoxyphenyl)ethan-1-one typically involves the reaction of 3-methoxybenzaldehyde with ethylthiol in the presence of a base, followed by oxidation to form the ethanone structure. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of more robust catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
2-(Ethylthio)-1-(3-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones.
科学的研究の応用
2-(Ethylthio)-1-(3-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(Ethylthio)-1-(3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-(Methylthio)-1-(3-methoxyphenyl)ethan-1-one: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with the methoxy group in the para position.
2-(Ethylthio)-1-(3-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(Ethylthio)-1-(3-methoxyphenyl)ethan-1-one is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C11H14O2S |
|---|---|
分子量 |
210.29 g/mol |
IUPAC名 |
2-ethylsulfanyl-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O2S/c1-3-14-8-11(12)9-5-4-6-10(7-9)13-2/h4-7H,3,8H2,1-2H3 |
InChIキー |
YQYCIZJHJSALNN-UHFFFAOYSA-N |
正規SMILES |
CCSCC(=O)C1=CC(=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


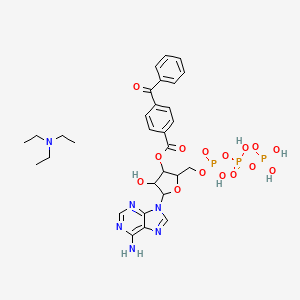
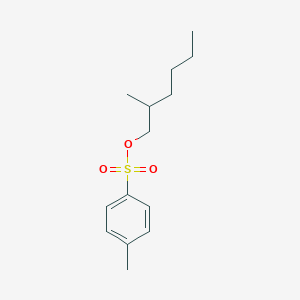
![2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13653718.png)

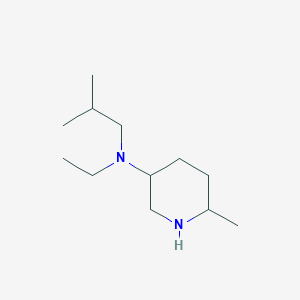

![Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13653749.png)
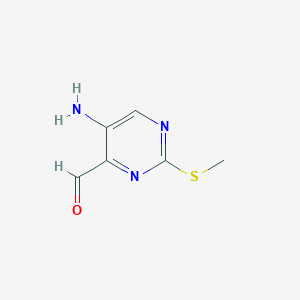
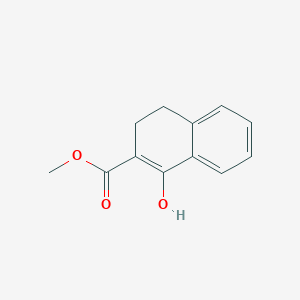
![2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13653762.png)

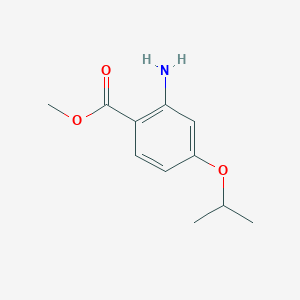

![2-[3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-2-azetidinyl]propanoic acid](/img/structure/B13653790.png)
